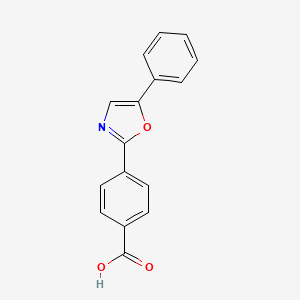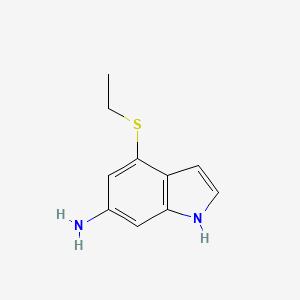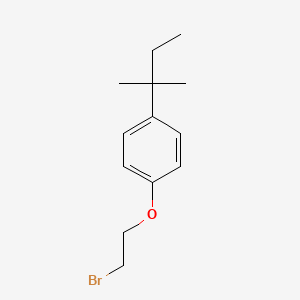
4-Acetyl-1H-2-benzopyran-1,3(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- typically involves the acetylation of 1H-2-Benzopyran-1,3(4H)-dione. This can be achieved through various methods, including:
Friedel-Crafts Acylation: Using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation with Acetic Anhydride: In the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1H-2-Benzopyran-1,3(4H)-dione: The parent compound without the acetyl group.
4-Hydroxy-1H-2-Benzopyran-1,3(4H)-dione: A hydroxy derivative.
4-Methyl-1H-2-Benzopyran-1,3(4H)-dione: A methyl derivative.
Uniqueness
1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
2848-28-4 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-acetyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-7-4-2-3-5-8(7)10(13)15-11(9)14/h2-5,9H,1H3 |
Clave InChI |
MECJTMNEUMDNBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2=CC=CC=C2C(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119089.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B12119098.png)
![4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12119102.png)
![N-(3,5-dichlorophenyl)-2-{4-[(3,4-dimethylphenyl)sulfonyl]piperazinyl}acetamid e](/img/structure/B12119105.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12119113.png)
![1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12119114.png)

![Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-](/img/structure/B12119148.png)

![7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)


